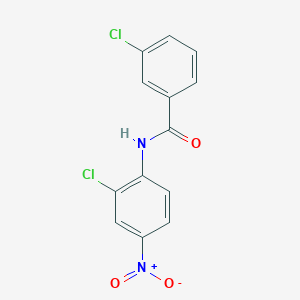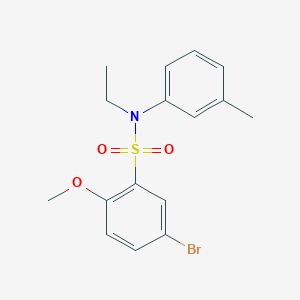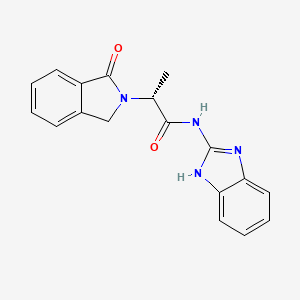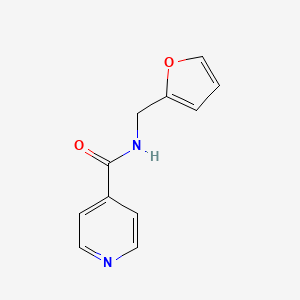
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly used as a research tool to study various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide involves the inhibition of HDACs. HDACs remove acetyl groups from histones, leading to a more compact chromatin structure and decreased gene expression. Inhibition of HDACs by this compound leads to increased acetylation of histones, leading to a more open chromatin structure and increased gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. It has also been shown to have neuroprotective effects and can be used to study the role of HDACs in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide in lab experiments include its specificity for HDACs, its ability to induce changes in gene expression, and its potential applications in cancer research and neurological disorders. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanisms of action.
Direcciones Futuras
For research involving (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide include studying its potential applications in epigenetic therapy for cancer and neurological disorders. Further research is also needed to fully understand its mechanisms of action and potential side effects. Additionally, research can be done to develop more potent and specific HDAC inhibitors based on the structure of this compound.
Métodos De Síntesis
The synthesis of (2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide involves the reaction of 4-methyl-2-thiazolamine with 3-oxo-1H-isoindole-2-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalyst such as 1-hydroxybenzotriazole (HOBt). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide is commonly used as a research tool to study various biochemical and physiological processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in gene expression regulation. This inhibition can lead to changes in gene expression and can be used to study the role of specific genes in various biological processes.
Propiedades
IUPAC Name |
(2R)-N-(4-methyl-1,3-thiazol-2-yl)-2-(3-oxo-1H-isoindol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-8-21-15(16-9)17-13(19)10(2)18-7-11-5-3-4-6-12(11)14(18)20/h3-6,8,10H,7H2,1-2H3,(H,16,17,19)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJASYHKCWYTUPT-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C(C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)[C@@H](C)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[5-(4-Bromophenyl)tetrazol-2-yl]methyl]-3-(4-ethylphenyl)-1,2,4-oxadiazole](/img/structure/B7546805.png)
![3a,4,8b-trimethyl-1H-furo[2,3-b]indol-2-one](/img/structure/B7546813.png)



![4-[2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile](/img/structure/B7546850.png)




![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![4-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B7546896.png)
